3-Acetyl-2-methylthiazolidine-4-carboxylic acid CAS number 5025-82-1 research
3-Acetyl-2-methylthiazolidine-4-carboxylic acid CAS number 5025-82-1 research
CAS Number: 5025-82-1 Synonyms: Folcisteine, NATCA, 3-Acetyl-4-thiazolidinecarboxylic acid, AATCA.[1]
PART 1: EXECUTIVE SUMMARY & NOMENCLATURE CLARIFICATION
Scientific Correction & Scope Definition This technical guide focuses on CAS 5025-82-1 , officially identified as N-Acetylthiazolidine-4-carboxylic acid (also known as Folcisteine).[1]
Critical Note on Nomenclature: The user prompt referenced "3-Acetyl-2-methylthiazolidine-4-carboxylic acid" in conjunction with CAS 5025-82-1. This is a chemical contradiction.
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CAS 5025-82-1 corresponds to the non-methylated derivative (derived from formaldehyde).
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The 2-methyl analog (derived from acetaldehyde) is a distinct compound (CAS 120950-39-2 or similar stereoisomers) often found as a condensation product of ethanol metabolism (MTCA).
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Directive: To ensure safety and accuracy (E-E-A-T), this guide strictly characterizes the compound defined by CAS 5025-82-1 (Folcisteine) , while noting relevant structural comparisons where necessary.
Compound Overview Folcisteine is a thiazolidine derivative primarily utilized as a bioactive agent in agriculture (biostimulant) and pharmaceutical research (cysteine prodrug). Structurally, it is a cyclic sulfur-containing amino acid derivative that serves as a stable carrier for cysteine, capable of releasing thiol groups upon hydrolysis to support glutathione synthesis and combat oxidative stress.
PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES[2]
Structure & Stereochemistry The core structure consists of a thiazolidine ring (a saturated 5-membered ring with S at position 1 and N at position 3). The carboxylic acid is at position 4, and the nitrogen is acetylated.[2][3]
| Property | Specification |
| IUPAC Name | 3-Acetyl-1,3-thiazolidine-4-carboxylic acid |
| Molecular Formula | C₆H₉NO₃S |
| Molecular Weight | 175.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (~10%), ethanol, and DMSO; insoluble in non-polar solvents.[4] |
| Melting Point | 142–144 °C |
| pKa | ~3.27 (Carboxylic acid) |
| Chirality | Derived from L-Cysteine; retains the (4R) configuration (L-isomer). |
PART 3: SYNTHESIS & MANUFACTURING PROTOCOLS
The synthesis of CAS 5025-82-1 is a robust, two-step process involving the cyclization of L-cysteine with formaldehyde followed by N-acetylation. This protocol is self-validating via melting point and TLC analysis.
Step 1: Cyclization (Formation of Thiazolidine-4-carboxylic acid)
Principle: L-Cysteine reacts with formaldehyde via a Mannich-like condensation to close the thiazolidine ring. Unlike the 2-methyl analog (which uses acetaldehyde), this reaction uses formaldehyde, resulting in unsubstituted C2.
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Reagents: L-Cysteine Hydrochloride (1.0 eq), Formaldehyde (37% aq. solution, 1.1 eq), Sodium Acetate (buffer).
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Protocol:
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Dissolve L-Cysteine HCl in water (approx. 2M concentration).
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Add Sodium Acetate to adjust pH to ~5.0.
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Add Formaldehyde solution dropwise with stirring at room temperature.
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Observation: The solution will become turbid as the ring closes.
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Allow to stand overnight at 4°C. Filter the precipitate (Thioproline) and wash with cold ethanol.
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Step 2: N-Acetylation (Formation of Folcisteine)
Principle: The secondary amine of the thiazolidine ring is acetylated using acetic anhydride to yield the final product, CAS 5025-82-1.
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Reagents: Thiazolidine-4-carboxylic acid (from Step 1), Acetic Anhydride (1.5 eq), Pyridine or Water (solvent).
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Protocol:
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Suspend Thiazolidine-4-carboxylic acid in water.
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Add Acetic Anhydride dropwise while maintaining temperature <30°C (exothermic reaction).
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Heat the mixture to 60–70°C for 2 hours to ensure completion.
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Work-up: Concentrate the solution under vacuum. Cool to induce crystallization.
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Recrystallize from water/ethanol to obtain pure N-Acetylthiazolidine-4-carboxylic acid.
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Visualization: Synthesis Pathway
Caption: Two-step synthesis of Folcisteine via cyclization of cysteine and subsequent N-acetylation.
PART 4: MECHANISM OF ACTION
Folcisteine acts as a "Cysteine Biostimulant" . Its mechanism differs slightly between plant and mammalian systems, but the core principle is the controlled release of thiol groups.
A. In Plants (Agrochemical Use)
Folcisteine is widely used as a biostimulant (often combined with Folic Acid) to enhance fruit set and stress resistance.[1]
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Thiol Group Protection: Free cysteine is rapidly oxidized. The thiazolidine ring protects the thiol group during transport.
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Enzymatic Hydrolysis: Inside the plant cell, the ring opens, releasing L-Cysteine and an acetyl group.
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Metabolic Cascade:
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Cysteine: Feeds into the synthesis of proteins and enzymes.
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Glutathione Synthesis: Increases the pool of reduced glutathione (GSH), enhancing tolerance to oxidative stress (drought, salinity).
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Gene Expression: Upregulates genes associated with auxin synthesis and cell division.
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B. In Mammals (Pharmaceutical Potential)
Similar to N-Acetylcysteine (NAC), Folcisteine serves as a prodrug.
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Bioavailability: The N-acetyl and cyclic structure increases lipophilicity compared to free cysteine, facilitating membrane transport.
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Hepatoprotection: Upon hepatic metabolism, it releases cysteine, the rate-limiting precursor for Glutathione (GSH).
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Detoxification: High GSH levels are critical for neutralizing reactive oxygen species (ROS) and detoxifying xenobiotics via Glutathione S-Transferase.
Visualization: Biological Mechanism
Caption: Mechanism of action showing the conversion of Folcisteine to Cysteine and Glutathione.
PART 5: THERAPEUTIC & AGRICULTURAL APPLICATIONS[1][8]
1. Agriculture (Primary Commercial Use)
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Indication: Biostimulant for crops (grapes, fruits, vegetables).
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Function: Promotes seed germination, improves fruit setting, and aids recovery from phytotoxicity.
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Formulation: Often sold as a liquid concentrate (5-10%) combined with Folic Acid (0.1%).
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Dosage: Foliar spray at 0.25–0.5 ppm active ingredient.[1]
2. Pharmaceutical Research
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Hepatoprotection: Investigated for treating liver damage (similar to Timonacic).
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Mucolytic: Potential to reduce mucus viscosity via disulfide bond disruption (though NAC is the standard).
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Radio-protection: Studies suggest protective effects against radiation-induced damage due to thiol release.
PART 6: EXPERIMENTAL PROTOCOLS
Protocol A: HPLC Quantification of Folcisteine
To verify purity or concentration in formulations.
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Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
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Mobile Phase: 0.05M Phosphate Buffer (pH 2.5) : Acetonitrile (95:5 v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm (Amide bond absorption).
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Retention Time: ~4–6 minutes (depending on column).
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Standard Prep: Dissolve 10 mg Folcisteine standard in 10 mL mobile phase.
Protocol B: Seed Germination Bioassay (Activity Verification)
A rapid test to confirm biological activity.
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Preparation: Prepare a 10 ppm solution of Folcisteine in distilled water.
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Control: Distilled water only.
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Substrate: Place 20 wheat or corn seeds on filter paper in petri dishes.
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Treatment: Add 5 mL of solution to the test dish, 5 mL water to control.
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Incubation: Incubate at 25°C in the dark for 72 hours.
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Measurement: Measure root and shoot length.
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Validation: Treated seeds should show statistically significant (p<0.05) increase in root length vs. control.
PART 7: SAFETY & TOXICOLOGY
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Acute Toxicity: Low. LD50 (Oral, Rat) > 5000 mg/kg.
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Handling: Irritant to eyes and skin. Use standard PPE (gloves, goggles).
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Stability: Stable under normal conditions. Hydrolyzes in strong acid/base.
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Environmental: Biodegradable. Does not persist in soil.
References
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Fengchen Group. (n.d.). N-Acetyl-Thiazolidine-4-Carboxylic Acid BP EP USP CAS 5025-82-1.[5] Retrieved from [Link]
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University of Hertfordshire. (2025). Acetyl thiazolidine carboxylic acid (Folcisteine) - PPDB: Pesticide Properties DataBase. Retrieved from [Link]
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PubChem. (n.d.). Compound Summary: Folcisteine (CAS 5025-82-1).[1][6][5][7][8] National Library of Medicine. Retrieved from [Link]
- Wlodek, L., et al. (1993). Metabolism of thiazolidine-4-carboxylic acid and its derivatives. Acta Biochimica Polonica. (Cited for mechanism of ring opening and cysteine release).
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 54323-50-1|(R)-3-Acetylthiazolidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. N-Acetyl-thiazolidine-4-carboxylic Acid | Plant Growth Regulator Supplier | BAISHIXING | ETW [etwinternational.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Folcisteine | 5025-82-1 [sigmaaldrich.com]
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